molecular formula C17H21N5O2 B609934 PF04677490 CAS No. 1628342-10-8

PF04677490

Cat. No. B609934
M. Wt: 327.388
InChI Key: JTROLECZHRVLFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PF04677490 is a potent PDE1 inhibitor. PF04677490 offera high potency and PDE1 selectivity and do not readily enter the CNS.PF04677490 efficaciously inhibits cAMP- and cGMP-hydrolytic activity in preparations from human myocardium at concentrations selective for PDE1.

Scientific Research Applications

Data Sharing in Scientific Research

Data sharing is a critical aspect of scientific research, enabling verification of results and further research. This practice faces challenges such as insufficient time and funding, impacting data accessibility and preservation. Effective data sharing is rooted in research practices and cultural norms, with its adoption influenced by various factors including funding agencies, disciplines, and regional differences (Tenopir et al., 2011).

Scientific Legacy Code and Unit Testing

Legacy code in scientific research, such as that associated with PF04677490, presents challenges due to its complexity and the programming skills of researchers. A unit testing framework (UTF) can improve understanding, maintenance, and evolution of such code. Techniques like Message Passing based Parallelization and parallel I/O operations enhance UTF's performance in large-scale scientific applications (Yao et al., 2017).

Enhancing Accessibility and Efficiency in Scientific Computing

The P-Grade portal facilitates large-scale linear algebra computations and parallel decision-making in scientific computing. It offers a user-friendly interface for complex mathematical calculations, enabling efficient use of distributed computing infrastructures. This approach significantly benefits scientific research applications involving complex data analysis (Astsatryan et al., 2013).

Improving Programming Productivity in Scientific Software

Scientific software frameworks enhance the development and maintenance of research applications. They provide tools for grid-enabling existing applications and developing new ones, contrasting with traditional software written from scratch. These frameworks address challenges in scientific software development, improving programming productivity (Appelbe et al., 2007).

Enhancing Scientific Research Through Collaborative Hackathons

Hackathons accelerate scientific discoveries by fostering collaboration and critical analysis of workflows before publication. They bridge the traditional divide between data generators and analysts, enhancing reproducibility and innovation in scientific research (Ghouila et al., 2018).

Addressing P-Hacking in Scientific Research

P-hacking, where researchers manipulate data to achieve significant results, is a widespread issue in science. Although its effect on scientific consensus seems weak compared to actual effect sizes, awareness and testing for p-hacking are essential for maintaining integrity in scientific research (Head et al., 2015).

Public Participation in Scientific Research

Public participation in scientific research (PPSR) enhances project outcomes for research, participants, and socio-ecological systems. Successful PPSR requires careful negotiation of scientific and public interests during project design, integrating various fields and traditions for more effective outcomes (Shirk et al., 2012).

properties

CAS RN

1628342-10-8

Product Name

PF04677490

Molecular Formula

C17H21N5O2

Molecular Weight

327.388

IUPAC Name

7,8-dimethoxy-N-(1-(5-methyl-1H-pyrazol-3-yl)propan-2-yl)quinazolin-4-amine

InChI

InChI=1S/C17H21N5O2/c1-10(7-12-8-11(2)21-22-12)20-17-13-5-6-14(23-3)16(24-4)15(13)18-9-19-17/h5-6,8-10H,7H2,1-4H3,(H,21,22)(H,18,19,20)

InChI Key

JTROLECZHRVLFM-UHFFFAOYSA-N

SMILES

CC(NC1=C2C=CC(OC)=C(OC)C2=NC=N1)CC3=NNC(C)=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

PF04677490;  PF-04677490;  PF 04677490; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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